molecular formula C24H26N4O3 B2794696 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide CAS No. 896383-11-2

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

Cat. No. B2794696
M. Wt: 418.497
InChI Key: FQKWMQPOAUZANS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely feature a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 1,3-diazin-2-one ring . The exact structure would depend on the positions and nature of the substituents on the rings.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Certain derivatives, such as substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, have been synthesized and shown to possess significant antibacterial activity. For instance, the synthesis and antibacterial activity of substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives have demonstrated potent effects against bacterial strains, with some compounds outperforming reference drugs like ampicillin and gattifloxacin (Singh et al., 2010).

Anticancer Potential

  • Anticancer Activities : Novel compounds such as 10-((1H-indol-3-yl)methylene)-7-aryl-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-ones have shown promising anticancer activities against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with some derivatives displaying better efficacy than the standard drug doxorubicin (Gali et al., 2014).

Anti-inflammatory and Analgesic Effects

  • Non-steroidal Anti-inflammatory and Analgesic Agents : Derivatives such as 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents, exhibiting promising activity in in vivo models (Wagle et al., 2008).

Anticonvulsant Properties

  • Anticonvulsant Agents : Quinazolino-benzothiazoles have been identified as fused pharmacophores with anticonvulsant properties. Specific derivatives have shown significant activity in experimental models against tonic and clonic seizures, suggesting their potential application in epilepsy treatment without evident neurotoxicity or hepatotoxicity (Ugale et al., 2012).

properties

CAS RN

896383-11-2

Product Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

Molecular Formula

C24H26N4O3

Molecular Weight

418.497

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)

InChI Key

FQKWMQPOAUZANS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

solubility

not available

Origin of Product

United States

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